molecular formula C8H11NO3 B13474614 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13474614
M. Wt: 169.18 g/mol
InChI Key: SEGYCPWYMBJIFP-UHFFFAOYSA-N
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Description

2-Acetyl-2-azabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a series of steps starting from commercially available precursors. One common method involves the use of a photocatalytic cycloaddition reaction. This reaction provides access to bicyclo[2.1.1]hexanes with various substitution patterns . Another approach involves the alkylation and mesylation of trans-amino alcohols followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of photochemistry, particularly [2 + 2] cycloaddition reactions, is a promising method for large-scale production due to its operational simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules. This compound can act as an electrophile in ring-opening reactions with nucleophiles, making it a valuable building block in medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-5(10)9-4-6-2-8(9,3-6)7(11)12/h6H,2-4H2,1H3,(H,11,12)

InChI Key

SEGYCPWYMBJIFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC1(C2)C(=O)O

Origin of Product

United States

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